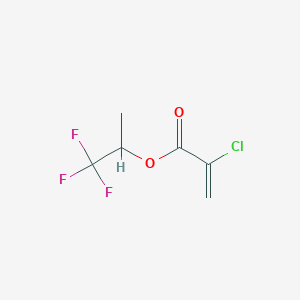
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is an organic compound that features both trifluoromethyl and chloroalkene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with 2-chloroprop-2-enoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The chloroalkene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoropropan-2-yl chloroformate: Similar in structure but with a chloroformate group instead of a chloroalkene.
1,1,1-Trifluoro-2-propanol: A simpler alcohol derivative with similar trifluoromethyl functionality.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Contains a hydrazine group instead of a chloroalkene .
Uniqueness
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is unique due to its combination of trifluoromethyl and chloroalkene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
82989-69-3 |
|---|---|
Molekularformel |
C6H6ClF3O2 |
Molekulargewicht |
202.56 g/mol |
IUPAC-Name |
1,1,1-trifluoropropan-2-yl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C6H6ClF3O2/c1-3(7)5(11)12-4(2)6(8,9)10/h4H,1H2,2H3 |
InChI-Schlüssel |
MGLYXMUTEJQZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)OC(=O)C(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)
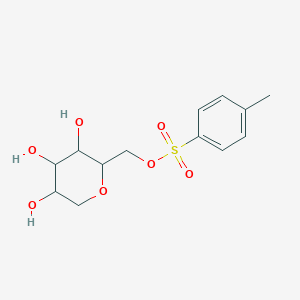
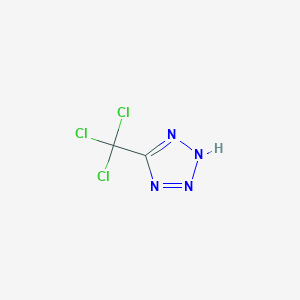
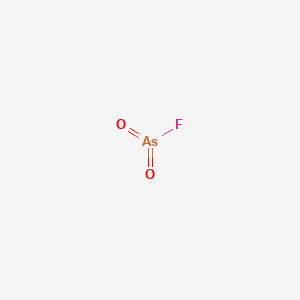
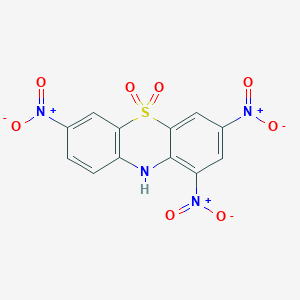
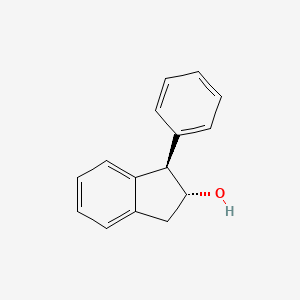
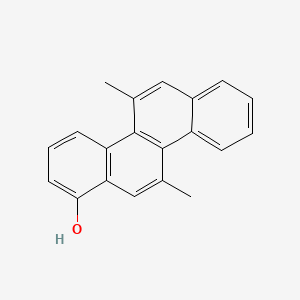
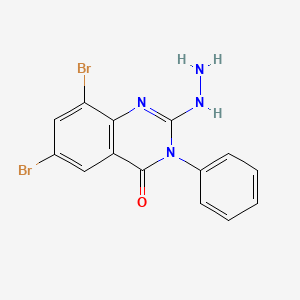
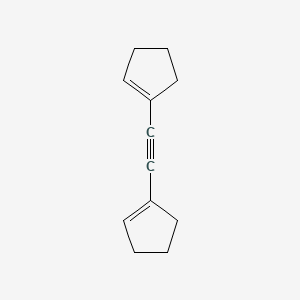
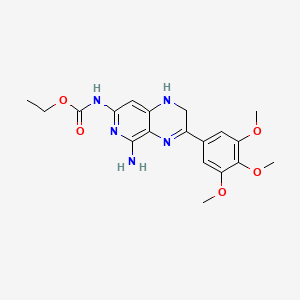
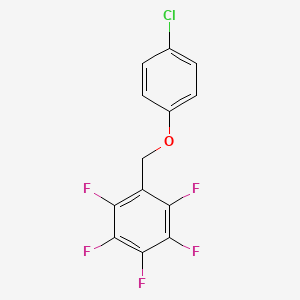
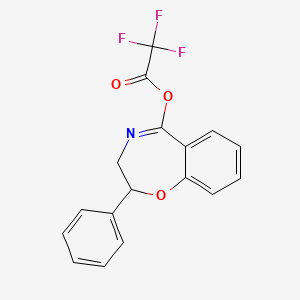
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
